molecular formula C17H20N2O2S B276810 2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide

2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide

Cat. No.: B276810
M. Wt: 316.4 g/mol
InChI Key: RUDSSILHSDPLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions One common method includes the acylation of thiophene derivatives followed by amide formation The reaction conditions often involve the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: MCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: Epoxides and sulfoxides.

    Reduction: Alcohols and amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

  • 2-(acetylamino)hexanoic acid
  • N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide

Comparison: Compared to similar compounds, 2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide exhibits unique structural features that enhance its stability and reactivity. The presence of the thiophene ring imparts distinct electronic properties, making it a valuable compound in various applications. Additionally, its acetylamino and diethyl groups contribute to its solubility and bioavailability, distinguishing it from other related compounds .

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-acetamido-N,N-diethyl-4-phenylthiophene-3-carboxamide

InChI

InChI=1S/C17H20N2O2S/c1-4-19(5-2)17(21)15-14(13-9-7-6-8-10-13)11-22-16(15)18-12(3)20/h6-11H,4-5H2,1-3H3,(H,18,20)

InChI Key

RUDSSILHSDPLMR-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C

Canonical SMILES

CCN(CC)C(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.